Direct Anticancer Potency Comparison Against Clinical Standard 5-Fluorouracil (5-FU)
The N-substituted tetrahydroquinoline-2-carboxamide analog most structurally related to the target compound (compound 17f in Dey et al. 2024) demonstrated potent anti-proliferative activity. Its IC50 of 0.082 µM was significantly lower than that of the standard-of-care chemotherapeutic 5-fluorouracil (5-FU), which exhibited an IC50 of 0.28 µM in the same panel of cancer cell lines [1]. This represents a 3.4-fold potency advantage over 5-FU.
| Evidence Dimension | Anti-proliferative activity (in vitro cancer cell line panel) |
|---|---|
| Target Compound Data | IC50 = 0.082 µM for lead analog 17f |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), IC50 = 0.28 µM |
| Quantified Difference | 3.4-fold greater potency |
| Conditions | Screened against a panel of lung cancer cell lines; assay endpoint not explicitly detailed in available abstract but standard for cytotoxicity screening. |
Why This Matters
For procurement decisions involving anticancer screening cascades, a >3-fold improvement in potency over a clinically established drug like 5-FU provides a strong quantitative justification for selecting this compound scaffold as a starting point for hit confirmation and lead optimization.
- [1] Dey, R., Shaw, S., Bhatt, H., Yadav, R., Patel, B., & Chaube, U. (2024). Synthesis, Biological Screening, and Binding Mode Analysis of Some N-Substituted Tetrahydroquinoline Analogs as Apoptosis Inducers and Anticancer Agents. Journal of Molecular Structure, 1318(Part 1), 139330. View Source
